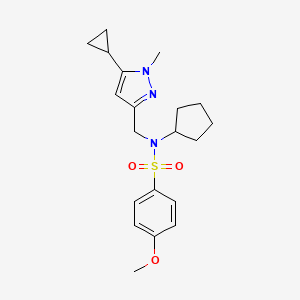

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is identified as benzenesulfonamide due to the presence of the sulfonamide group (-SO2NH2) attached to a benzene ring. The benzene ring is substituted with a methoxy group (-OCH3) at the para position (carbon 4), yielding the 4-methoxybenzenesulfonamide backbone.

The sulfonamide nitrogen is disubstituted with two distinct groups: a cyclopentyl ring (C5H9) and a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at position 1 with a methyl group and at position 5 with a cyclopropyl ring. The methylene bridge (-CH2-) connects the pyrazole’s position 3 carbon to the sulfonamide nitrogen. Thus, the full IUPAC name is derived as follows:

N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxybenzenesulfonamide .

Molecular Formula and Stereochemical Features

The molecular formula of the compound is C20H27N3O3S , calculated as follows:

- 4-Methoxybenzenesulfonamide core : C7H7NO3S (benzene ring + methoxy + sulfonamide group).

- Cyclopentyl substituent : C5H9.

- (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl group : C8H11N2 (pyrazole ring + methyl + cyclopropyl + methylene bridge).

Stereochemically, the sulfonamide nitrogen exhibits chirality due to its tetrahedral bonding environment, which includes four distinct groups: the benzene ring, sulfonyl group, cyclopentyl, and pyrazole-methyl substituents. This creates a chiral center, enabling the existence of enantiomers. However, the compound’s synthetic route and purification methods (not detailed in available sources) determine whether it is isolated as a racemic mixture or a single enantiomer.

Comparative Analysis of Sulfonamide-Pyrazole Hybrid Architectures

Sulfonamide-pyrazole hybrids are pharmacologically significant, often designed to modulate enzyme activity or receptor binding. The target compound’s structure aligns with trends observed in recent research:

Substituent Effects on Pyrazole and Benzene Rings

- Pyrazole Substitutions : The 1-methyl and 5-cyclopropyl groups on the pyrazole ring introduce steric bulk and electronic modulation. Comparative studies show that electron-withdrawing groups (e.g., halogens) at position 5 enhance inhibitory activity against enzymes like carbonic anhydrase II (CAII), while electron-donating groups (e.g., methyl) reduce potency. The cyclopropyl group in this compound, a strained cycloalkane, may influence conformational flexibility and binding interactions.

- Benzene Ring Substitutions : The 4-methoxy group donates electrons via resonance, contrasting with halogenated derivatives (e.g., 4-chloro or 4-bromo) in patents such as US5466823A. Methoxy groups are associated with improved solubility and metabolic stability compared to halogens.

Structural Analogues and Hybrid Design

Recent syntheses of sulfonamide-pyrazole hybrids highlight the pharmacological versatility of this scaffold. For example:

- Compound 4c from RSC Advances (2023): Features a 4-chlorophenyl group on the pyrazole and inhibits CAII with an IC50 of 1.20 ± 0.40 μM.

- US5466823A Derivatives : Incorporate trifluoromethyl or pentafluoroethyl groups on the pyrazole, enhancing lipophilicity and target affinity.

The target compound’s combination of a methoxybenzenesulfonamide core and cyclopropyl-pyrazole substituent represents a balance between electronic modulation and steric effects, distinguishing it from analogues with halogens or alkyl chains.

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-22-20(15-7-8-15)13-16(21-22)14-23(17-5-3-4-6-17)27(24,25)19-11-9-18(26-2)10-12-19/h9-13,15,17H,3-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREAUYVNEUMQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Methoxybenzene Attachment: The final step involves the attachment of the methoxybenzene group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide has several notable applications in scientific research:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida spp. | Moderate activity observed |

| Micrococcus luteus | Selective action noted |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

The compound's structure suggests potential anti-inflammatory and anticancer properties. It may modulate the activity of cyclooxygenase enzymes (COX), which are critical in inflammatory processes and cancer progression. Research on sulfonamide-containing pyrazole derivatives has shown promising results in blocking COX-2, leading to reduced inflammation and tumor growth .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

- COX Inhibition : A series of sulfonamide-containing pyrazole derivatives were evaluated for their ability to block COX-2 both in vitro and in vivo, leading to the identification of potent inhibitors currently in clinical trials for rheumatoid arthritis and osteoarthritis .

- Antimicrobial Efficacy : A study demonstrated the effectiveness of related pyrazole derivatives against resistant bacterial strains, emphasizing the need for novel antimicrobial agents in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the sulfonamide group may interact with enzyme active sites, inhibiting their function, while the pyrazole ring can engage in hydrogen bonding or π-π interactions with receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include sulfonamide derivatives with pyrazole, pyrimidine, or chromenone substituents. For example:

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Key differences: This analogue replaces the cyclopentyl group with a fluorophenyl-chromenone system and includes a pyrimidine ring instead of a cyclopropyl-pyrazole. Its melting point (175–178°C) and molecular weight (589.1 g/mol) differ significantly from the target compound, suggesting divergent solubility and bioavailability profiles .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of sulfonamide derivatives reveals:

*Calculated based on structural formula.

The target compound’s cyclopropyl and cyclopentyl groups may improve membrane permeability compared to Example 53’s planar chromenone system. However, the absence of fluorine atoms could reduce metabolic resistance .

Computational and Crystallographic Insights

- SHELX Refinement : Both compounds benefit from SHELX-based crystallographic refinement to resolve anisotropic displacement parameters, critical for confirming stereochemistry and hydrogen-bonding networks .

- Lumping Strategy : Compounds with similar sulfonamide backbones (e.g., methoxy vs. methyl groups) may be grouped in computational models to predict reactivity or environmental persistence, as described in lumping strategies for organic compounds .

Research Findings and Gaps

- Synthetic Challenges : Unlike Example 53 (synthesized via Suzuki coupling ), the target compound’s steric hindrance may necessitate optimized catalytic conditions.

- Data Limitations : Experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, highlighting the need for further studies using tools like WinGX for crystallographic analysis .

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 393.487 g/mol. The structure includes a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a methoxybenzenesulfonamide moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O3S |

| Molecular Weight | 393.487 g/mol |

| CAS Number | 1795089-22-3 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to modulate the activity of these targets, which may lead to therapeutic effects. For instance, the compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, similar to other sulfonamide derivatives .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit COX-2 selectively, which is crucial for reducing inflammation and pain .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may interfere with cancer cell proliferation by targeting specific signaling pathways related to cell growth and survival. For example, compounds in the same class have shown efficacy against various cancer cell lines by inducing apoptosis .

Case Studies

- In vitro Evaluation of COX-2 Inhibition : A series of experiments were conducted where the compound was tested against COX-2 in human cell lines. Results indicated a significant reduction in COX-2 activity, supporting its potential use as an anti-inflammatory agent .

- Anticancer Activity Assessment : In a recent study, the compound was tested on several cancer cell lines, including breast and colon cancer cells. The results showed that it inhibited cell growth effectively and induced apoptosis in a dose-dependent manner .

Q & A

How can researchers optimize the multi-step synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide to improve yield and purity?

Answer:

Optimization involves:

- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity at each stage.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity for sulfonamide coupling, as seen in analogous syntheses .

- Catalyst optimization : Employ palladium catalysts for cyclopropane ring formation or Mitsunobu conditions for ether linkages.

- Temperature control : Maintain 80–100°C for exothermic steps to minimize side reactions, similar to protocols for pyrazole derivatives .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate high-purity final products .

What analytical techniques are critical for confirming the structural integrity of this compound, and how should conflicting data be resolved?

Answer:

- 1H/13C NMR : Assign peaks to verify cyclopentyl, cyclopropyl, and methoxy groups. For example, methoxy protons appear as singlets near δ 3.8 ppm, while cyclopropyl protons show splitting patterns at δ 0.5–1.5 ppm .

- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion) with <2 ppm error .

- IR spectroscopy : Validate sulfonamide (S=O stretches at 1145–1234 cm⁻¹) and pyrazole (C=N at ~1510 cm⁻¹) functionalities .

- Resolving conflicts : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm regiochemistry. If HRMS disagrees with theoretical mass, recheck isotopic patterns or recalibrate instrumentation .

How can the biological activity of this compound be initially screened for potential therapeutic applications?

Answer:

- In vitro assays :

- Enzyme inhibition : Test against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Antimicrobial activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, referencing protocols for related sulfonamide-pyrazole hybrids .

- Cell-based assays : Use MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) .

What strategies are employed in structure-activity relationship (SAR) studies to modify substituents on the pyrazole and benzenesulfonamide moieties?

Answer:

- Pyrazole modifications :

- Benzenesulfonamide modifications :

- Vary methoxy substituents (e.g., -OCH₃ → -OCF₃) to study hydrophobicity and metabolic stability.

- Replace N-cyclopentyl with N-cyclohexyl to evaluate conformational flexibility .

- Biological testing : After each modification, screen against primary targets (e.g., enzymes) and secondary assays (e.g., membrane permeability via PAMPA) .

How do computational methods aid in predicting the interaction of this compound with biological targets such as enzymes or receptors?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., carbonic anhydrase for sulfonamides). Focus on hydrogen bonds between sulfonamide S=O and catalytic zinc ions .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of key interactions (e.g., cyclopropyl packing in hydrophobic pockets) .

- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs and prioritize synthesis .

What experimental approaches are recommended to address discrepancies between spectroscopic data and expected molecular properties?

Answer:

- Re-synthesis and re-analysis : Repeat the reaction under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .

- Advanced NMR techniques : Use NOESY to confirm spatial proximity of cyclopentyl and pyrazole methyl groups if stereochemistry is ambiguous .

- Elemental analysis : Perform CHNS/O analysis to verify empirical formula if HRMS data is inconclusive .

- Cross-lab validation : Collaborate with independent labs to reproduce spectral data and resolve instrumentation biases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.